

# marker content of the UM1024 genotyping array

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## Compound of Interest

Compound Name: UM1024  
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An In-depth Technical Guide to the Marker Content of the Illumina Infinium Global Screening Array-24 v3.0

For researchers, scientists, and drug development professionals, the selection of a genotyping array is a critical step in designing large-scale genetic studies. The Illumina Infinium Global Screening Array-24 v3.0 (GSA-24 v3.0) is a high-throughput solution offering a broad and diverse marker set for population-scale genetics, variant screening, and precision medicine research.[1][2] This guide provides a detailed overview of the marker content, experimental protocols, and core methodologies associated with this array.

## Marker Content Overview

The GSA-24 v3.0 BeadChip contains a total of 654,027 markers, with the capacity for up to 100,000 custom bead types.[1] This content is strategically divided into three main categories: a multi-ethnic genome-wide backbone, curated clinical research variants, and essential quality control (QC) markers.[1][2] This design ensures high imputation accuracy across diverse populations while providing deep coverage of clinically significant genes.[2]

## Data Presentation: Quantitative Summary of Marker Content

The marker composition of the Infinium Global Screening Array-24 v3.0 is summarized in the tables below.

Table 1: General Specifications[1]

Feature	Description
Species	Human
Total Number of Markers	654,027
Custom Content Capacity	Up to 100,000 markers
Number of Samples per BeadChip	24
Required DNA Input	200 ng genomic DNA
Assay Chemistry	Infinium HTS
Instrument Support	iScan System
Maximum Sample Throughput	~5760 samples/week

Table 2: Breakdown of Array Content Categories[1][3]

Content Category	Number of Markers	Description
Genome-Wide Backbone	>500,000	Multi-ethnic content selected for high imputation accuracy (>1%) across all 26 populations in the 1000 Genomes Project.[2]
Clinical Research Content	>90,000	Variants with established disease associations, pharmacogenomic markers, and curated exonic content from databases like ClinVar, NHGRI-EBI GWAS catalog, PharmGKB, and CPIC.[1][2]
Quality Control (QC) Markers	>20,000	Markers for sample identification, tracking, ancestry determination, and stratification.[1]

Table 3: Performance Specifications[1][4]

Performance Metric	Value
Call Rate	> 99%
Reproducibility	> 99.9%

## Experimental Protocols: The Infinium HTS Assay Workflow

The GSA-24 v3.0 utilizes the Infinium High-Throughput Screening (HTS) assay, a robust and streamlined process that enables the processing of thousands of samples per week.[1][5] The workflow is typically completed within three days and involves whole-genome amplification, fragmentation, hybridization, and single-base extension.[3][5]

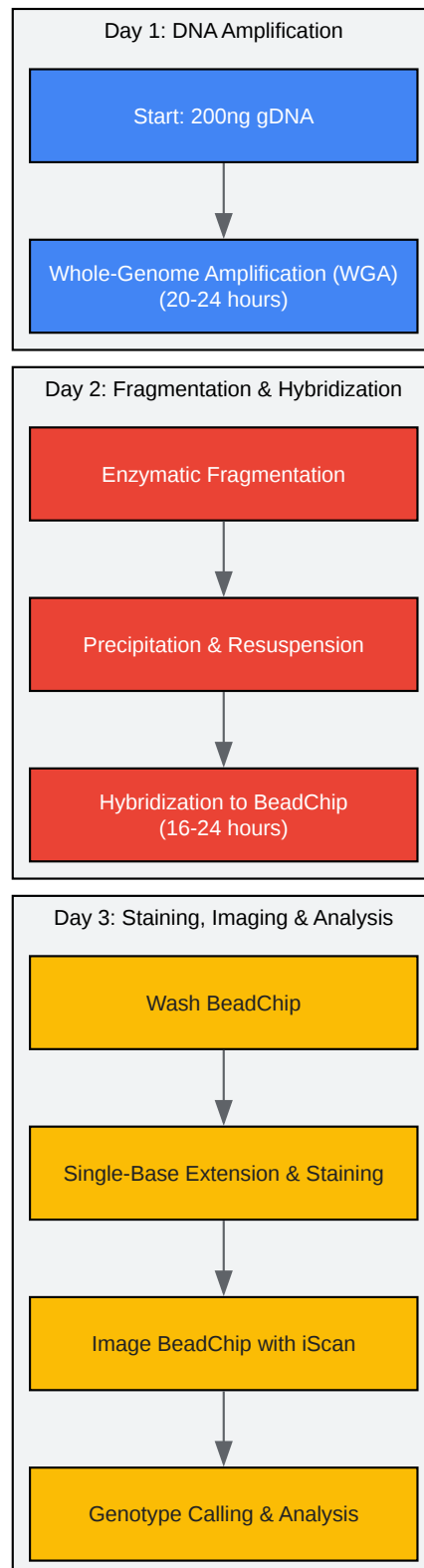
## Detailed Methodology

- DNA Quantification and Preparation:
  - Quantify genomic DNA (gDNA) using a fluorometric method such as PicoGreen.
  - Normalize the gDNA to a concentration of 50 ng/μl. A minimum of 200 ng of total gDNA is required per sample.[1]
- Whole-Genome Amplification (WGA):
  - Denature the gDNA samples by adding 0.1 N NaOH.
  - Neutralize the reaction and add Master Mix 1 (MA1) containing the amplification reagents.
  - Incubate the plate for 20-24 hours at 37°C to allow for unbiased amplification of the entire genome.[6] This step results in a sufficient quantity of DNA for the subsequent steps.
- Enzymatic Fragmentation:
  - Following amplification, the DNA is fragmented using an enzymatic process. Add Fragmentation Master Mix (FMS) to each well.
  - Incubate the plate for 1 hour at 37°C.[6] This results in DNA fragments of an optimal size for hybridization.
- Precipitation and Resuspension:
  - Precipitate the fragmented DNA by adding Precipitation Master Mix (PM1) and 100% 2-propanol.
  - Incubate the plate at 4°C for 30 minutes to allow the DNA to precipitate.
  - Centrifuge the plate to pellet the DNA, and then decant the supernatant.
  - Wash the pellet with 100% ethanol and allow it to air dry.
  - Resuspend the DNA pellet in Hybridization Master Mix (RA1).

- Hybridization to the BeadChip:
  - Prepare the GSA-24 v3.0 BeadChip by placing it in a hybridization chamber.
  - Dispense the resuspended DNA samples onto the BeadChip.
  - Incubate the BeadChip in a hybridization oven for 16-24 hours at 48°C. During this time, the fragmented DNA anneals to the locus-specific 50-mers on the bead surface.[5]
- Washing and Staining:
  - After hybridization, wash the BeadChips to remove unhybridized and non-specifically bound DNA.
  - Perform single-base extension (SBE) where a single labeled ddNTP is added to the primer, corresponding to the allele present on the gDNA template.
  - Stain the extended primers with fluorescent dyes. This step confers allelic specificity.[5]
- Imaging and Data Analysis:
  - Image the BeadChip using the Illumina iScan system. The scanner detects the fluorescence intensity of the dyes on each bead.[5]
  - The fluorescence data is then analyzed using the GenomeStudio software for automated genotype calling.[5]

## Mandatory Visualizations

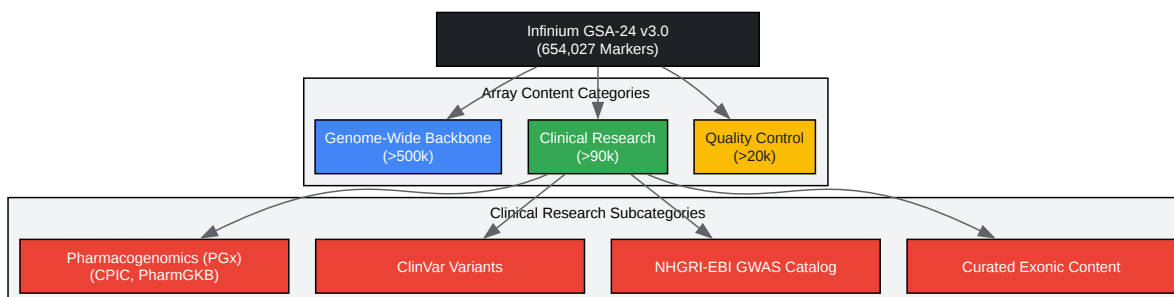
### Experimental Workflow Diagram



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Caption: The 3-day Infinium HTS assay workflow.

## Logical Relationship of Marker Content



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Caption: Hierarchical structure of the GSA-24 v3.0 marker content.

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